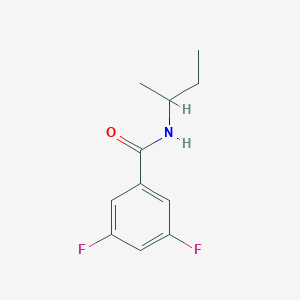![molecular formula C17H15NO4 B7464499 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the sports and bodybuilding community due to its potential performance-enhancing effects.
作用機序
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn results in increased energy production and endurance. This compound 501516 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid and glucose metabolism, reduce inflammation and oxidative stress, and increase endurance and muscle growth in animal and human studies. It has also been shown to improve cardiovascular function and reduce the risk of atherosclerosis. However, some studies have reported adverse effects on liver and kidney function, and further research is needed to fully understand the long-term effects of this compound 501516.
実験室実験の利点と制限
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, its potential performance-enhancing effects may complicate the interpretation of results in animal and human studies, and caution should be taken when interpreting the data.
将来の方向性
There are several future directions for the research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516. One area of interest is the potential therapeutic applications of this compound 501516 in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. Another area of interest is the potential anti-cancer and neuroprotective effects of this compound 501516. In addition, further research is needed to fully understand the long-term effects of this compound 501516 on liver and kidney function, as well as its potential performance-enhancing effects in athletes.
合成法
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(4-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 1H-indole-2,3-dione in the presence of a base to yield this compound 501516. The final product is purified by recrystallization or chromatography.
科学的研究の応用
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential anti-cancer and neuroprotective effects. In addition, this compound 501516 has gained attention in the sports and bodybuilding community due to its potential performance-enhancing effects, including increased endurance, fat burning, and muscle growth.
特性
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYBKVZGHQJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

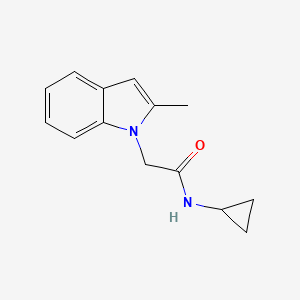
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
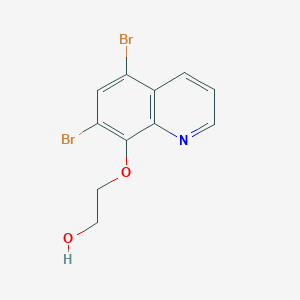
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
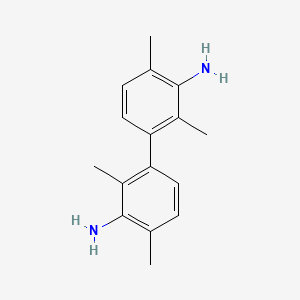
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
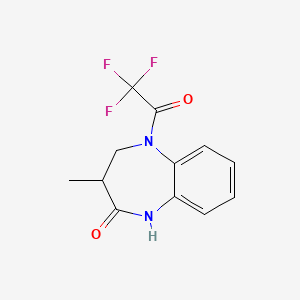
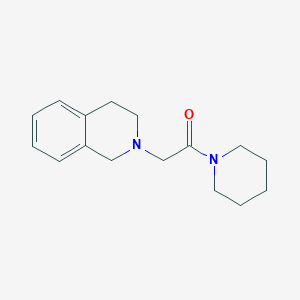
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
